molecular formula C11H13N3O2 B13758787 Benzoic acid, 2-(5,6-dihydro-2H-1,4-oxazin-3-yl)hydrazide CAS No. 78205-32-0

Benzoic acid, 2-(5,6-dihydro-2H-1,4-oxazin-3-yl)hydrazide

Cat. No.: B13758787
CAS No.: 78205-32-0
M. Wt: 219.24 g/mol
InChI Key: DEHCVJPHLHZWJN-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-2H-1,4-oxazin-3-yl)benzohydrazide is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydro-2H-1,4-oxazin-3-yl)benzohydrazide typically involves the reaction of 3,4-dihydro-2H-1,4-oxazine with benzohydrazide under controlled conditions. One common method includes the use of a cycloaddition reaction, where nitroso compounds react with conjugated dienes to form the oxazine ring . The reaction conditions often require the presence of a catalyst and specific temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of N-(5,6-dihydro-2H-1,4-oxazin-3-yl)benzohydrazide may involve large-scale cycloaddition reactions using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and catalyst concentration to maximize output and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydro-2H-1,4-oxazin-3-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used, typically in anhydrous solvents.

    Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are frequently used, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds with fewer double bonds.

Scientific Research Applications

N-(5,6-dihydro-2H-1,4-oxazin-3-yl)benzohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5,6-dihydro-2H-1,4-oxazin-3-yl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydro-2H-1,4-oxazine: A precursor in the synthesis of N-(5,6-dihydro-2H-1,4-oxazin-3-yl)benzohydrazide.

    Benzohydrazide: Another precursor that reacts with 3,4-dihydro-2H-1,4-oxazine to form the target compound.

    1,3-oxazine: A related heterocyclic compound with similar structural features but different reactivity and applications.

Uniqueness

N-(5,6-dihydro-2H-1,4-oxazin-3-yl)benzohydrazide is unique due to its specific combination of the oxazine ring and benzohydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

78205-32-0

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

N'-(3,6-dihydro-2H-1,4-oxazin-5-yl)benzohydrazide

InChI

InChI=1S/C11H13N3O2/c15-11(9-4-2-1-3-5-9)14-13-10-8-16-7-6-12-10/h1-5H,6-8H2,(H,12,13)(H,14,15)

InChI Key

DEHCVJPHLHZWJN-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=N1)NNC(=O)C2=CC=CC=C2

Origin of Product

United States

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